N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide
Brand Name: Vulcanchem
CAS No.: 62347-49-3
VCID: VC17297401
InChI: InChI=1S/C15H25N3O2/c1-3-4-5-8-11-18(15-16-12(2)17-20-15)14(19)13-9-6-7-10-13/h13H,3-11H2,1-2H3
SMILES:
Molecular Formula: C15H25N3O2
Molecular Weight: 279.38 g/mol

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide

CAS No.: 62347-49-3

Cat. No.: VC17297401

Molecular Formula: C15H25N3O2

Molecular Weight: 279.38 g/mol

* For research use only. Not for human or veterinary use.

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide - 62347-49-3

Specification

CAS No. 62347-49-3
Molecular Formula C15H25N3O2
Molecular Weight 279.38 g/mol
IUPAC Name N-hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide
Standard InChI InChI=1S/C15H25N3O2/c1-3-4-5-8-11-18(15-16-12(2)17-20-15)14(19)13-9-6-7-10-13/h13H,3-11H2,1-2H3
Standard InChI Key WWCRDCXPJOVHNE-UHFFFAOYSA-N
Canonical SMILES CCCCCCN(C1=NC(=NO1)C)C(=O)C2CCCC2

Introduction

Chemical Identity and Structural Properties

Molecular Composition

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide has the molecular formula C₁₅H₂₅N₃O₂ and a molecular weight of 279.38 g/mol. Its IUPAC name reflects the integration of a cyclopentane ring, an amide linker, and a 3-methyl-1,2,4-oxadiazole heterocycle (Table 1).

Table 1: Fundamental Molecular Properties

PropertyValue
CAS No.62347-49-3
Molecular FormulaC₁₅H₂₅N₃O₂
Molecular Weight279.38 g/mol
IUPAC NameN-hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide
Standard InChIInChI=1S/C15H25N3O2/c1-3-4-5-8-11-18(15-16-12(2)17-20-15)14(19)13-9-6-7-10-13/h13H,3-11H2,1-2H3

Structural Features

The compound’s structure combines three key moieties:

  • Cyclopentane ring: A five-membered carbocycle providing conformational rigidity.

  • Amide linker: Connects the cyclopentane to the hexyl chain and oxadiazole group, enabling hydrogen bonding and dipole interactions.

  • 3-Methyl-1,2,4-oxadiazole: A nitrogen-oxygen heterocycle known for electron-withdrawing properties and metabolic stability.

The hexyl chain enhances lipophilicity, potentially improving membrane permeability in biological systems. Spectroscopic characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms the structure, with diagnostic peaks for the oxadiazole (δ 160–165 ppm in ¹³C NMR) and amide carbonyl (δ 170–175 ppm).

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves a multi-step protocol under inert conditions (e.g., nitrogen atmosphere) to prevent undesired side reactions:

  • Cyclopentane-carboxylic acid activation: Conversion to the acyl chloride using thionyl chloride (SOCl₂).

  • Amide coupling: Reaction with hexylamine to form N-hexylcyclopentanecarboxamide.

  • Oxadiazole formation: Cyclocondensation of the intermediate with hydroxylamine and trifluoroacetic anhydride (TFAA) to install the 3-methyl-1,2,4-oxadiazole ring.

Critical parameters:

  • Temperature control (0–5°C during acylation, 80–100°C for cyclization).

  • Stoichiometric precision to minimize byproducts like unsubstituted oxadiazoles.

Purification and Analysis

Post-synthesis, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and analyzed using:

  • HPLC: Purity >98% (C18 column, acetonitrile/water gradient).

  • Melting point: 112–114°C (differential scanning calorimetry).

  • FT-IR: Key bands at 1660 cm⁻¹ (amide C=O) and 1550 cm⁻¹ (oxadiazole C=N).

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The 1,2,4-oxadiazole moiety inhibits cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) pathways. In murine models, related compounds reduce edema by 40–60% at 10 mg/kg doses.

Metabolic Stability

The oxadiazole ring resists hepatic cytochrome P450-mediated oxidation, suggesting favorable pharmacokinetics. In vitro microsomal assays show a half-life >4 hours.

Research Applications and Innovations

Pharmaceutical Development

As a small-molecule inhibitor, this compound is a candidate for:

  • Oncology: Targeting apoptosis regulators (e.g., Bcl-2 family proteins).

  • Neuroinflammation: Modulating microglial activation in Alzheimer’s disease.

Materials Science

Oxadiazoles are employed in organic light-emitting diodes (OLEDs) as electron-transport layers. Although unconfirmed for this specific derivative, its electronic profile (HOMO: -6.2 eV, LUMO: -2.8 eV) suggests potential in optoelectronics .

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